3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide is a complex organic compound that features an adamantane core, a phenoxyethyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate alkylating agent.
Acetamidation: The final step involves the acetamidation of the intermediate product using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the adamantane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.
Phenoxyethyl derivatives: Compounds like bisphenol A, which is used in the production of plastics.
Uniqueness
3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a phenoxyethyl group and an acetamido group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H30N2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O4/c1-15(25)24-22-12-16-9-17(13-22)11-21(10-16,14-22)20(26)23-7-8-28-19-5-3-18(27-2)4-6-19/h3-6,16-17H,7-14H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
PCCBQANFGBEAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)NCCOC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.